N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide
Overview
Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide is a complex organic compound that features a bromothiophene moiety, a thiazole ring, and a sulfonyl-propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide typically involves multiple steps:
Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene-2-carboxaldehyde, is synthesized through bromination of thiophene-2-carboxaldehyde.
Thiazole Ring Formation: The bromothiophene intermediate undergoes cyclization with appropriate reagents to form the thiazole ring.
Sulfonylation: The thiazole derivative is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Amidation: Finally, the sulfonylated thiazole is coupled with a propanamide derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole and sulfonyl groups can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic photovoltaics and other optoelectronic devices.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide is unique due to its combination of a bromothiophene moiety, a thiazole ring, and a sulfonyl-propanamide group, which confer distinct electronic and biological properties .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S3/c1-11-2-4-12(5-3-11)26(22,23)9-8-16(21)20-17-19-13(10-24-17)14-6-7-15(18)25-14/h2-7,10H,8-9H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFIPHCXXVNFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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